In-Depth Technical Guide on 4-(Azetidin-1-ylmethyl)-3-fluorophenol: Physicochemical Profiling, Synthesis, and Medicinal Chemistry Applications
In-Depth Technical Guide on 4-(Azetidin-1-ylmethyl)-3-fluorophenol: Physicochemical Profiling, Synthesis, and Medicinal Chemistry Applications
Executive Summary
4-(Azetidin-1-ylmethyl)-3-fluorophenol (CAS: 1260807-51-9) is a highly specialized, synthetically versatile building block increasingly utilized in modern medicinal chemistry and drug discovery[1],[2]. Featuring a tripartite structural motif—a hydrogen-bonding phenolic hydroxyl, a metabolically stabilizing meta-fluorine atom, and a conformationally restricted azetidine ring—this compound offers unique physicochemical properties tailored for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. It is widely cataloged across major chemical databases and commercial suppliers, including Alchem Pharmtech[3], GuideChem[4], MolCore[5], Leyan[6], and BidePharm[2].
This whitepaper provides an authoritative guide on the molecular architecture, synthesis methodologies, and practical handling of this compound for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of 4-(Azetidin-1-ylmethyl)-3-fluorophenol stems from the synergistic effects of its three core functional groups. The molecule exists in a delicate acid-base equilibrium due to the presence of an acidic phenol and a basic azetidine amine.
Quantitative Data Summary
Below is a consolidated table of the compound's physicochemical properties[7],[4],[5]:
| Property | Value | Causality / Significance |
| Chemical Name | 4-(Azetidin-1-ylmethyl)-3-fluorophenol | Standard IUPAC nomenclature. |
| CAS Registry Number | 1260807-51-9 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C10H12FNO | Confirms the presence of the fluorinated core. |
| Molecular Weight | 181.21 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[4]. |
| Topological Polar Surface Area | ~ 23.5 Ų | Excellent for membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (Phenolic OH) | Crucial for target protein anchoring. |
| Hydrogen Bond Acceptors | 2 (O, N) | Facilitates interaction with kinase hinge regions or receptor pockets. |
| Rotatable Bonds | 2 | Low conformational entropy, reducing the entropic penalty upon target binding. |
Pharmacological Rationale in Drug Design
The integration of 4-(Azetidin-1-ylmethyl)-3-fluorophenol into a drug scaffold is rarely arbitrary. Each moiety serves a distinct, calculated purpose in optimizing a drug candidate's profile.
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The Azetidine Ring: Compared to larger heterocycles like piperidine or pyrrolidine, the 4-membered azetidine ring significantly lowers lipophilicity (logD) while maintaining basicity. Its rigid geometry forces specific exit vectors for substituents, which can enhance target selectivity.
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The 3-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect. Positioned ortho to the benzylic carbon and meta to the phenol, it lowers the pKa of the phenolic OH, making it a stronger hydrogen-bond donor. Furthermore, it sterically blocks cytochrome P450-mediated aromatic oxidation.
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The Phenolic Hydroxyl: Serves as a critical anchor point for hydrogen bonding within protein binding pockets (e.g., kinase hinge regions).
Fig 1: Structural rationale of the tripartite building block in medicinal chemistry.
Synthesis & Mechanistic Pathways
The most robust and scalable method for synthesizing 4-(Azetidin-1-ylmethyl)-3-fluorophenol is via the reductive amination of 2-fluoro-4-hydroxybenzaldehyde with azetidine.
Fig 2: Reductive amination pathway for 4-(Azetidin-1-ylmethyl)-3-fluorophenol synthesis.
Step-by-Step Experimental Protocol: Reductive Amination
This protocol is engineered as a self-validating system, ensuring high yield by controlling the delicate acid-base chemistry of the intermediates.
Reagents & Materials:
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2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
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Azetidine (1.2 eq)
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Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)
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1,2-Dichloroethane (DCE) (Solvent, 0.2 M)
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Glacial Acetic Acid (0.1 eq, catalytic)
Step 1: Iminium Formation
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Dissolve 2-fluoro-4-hydroxybenzaldehyde in anhydrous DCE under an inert argon atmosphere.
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Add azetidine (1.2 eq) dropwise at room temperature, followed by catalytic glacial acetic acid.
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Stir for 2 hours.
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Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to a benzyl alcohol. Acetic acid protonates the aldehyde, increasing its electrophilicity, and buffers the basic azetidine to facilitate dehydration. DCE is chosen over DCM due to its higher boiling point and non-nucleophilic nature.
Step 2: Hydride Reduction
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Cool the reaction mixture to 0 °C using an ice bath.
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Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: NaBH(OAc)₃ is a mild reducing agent that selectively targets the iminium ion over the unreacted aldehyde. Portion-wise addition controls the mild exotherm, preventing the degradation of the strained azetidine ring.
Step 3: Zwitterionic Workup (Critical Step)
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Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases.
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Adjust the pH of the aqueous layer to exactly 7.5–8.0 .
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Causality: This molecule is amphoteric. The basic azetidine has a pKa of ~8.5, and the acidic phenol has a pKa of ~9.0. If the pH is < 7, the amine protonates (water-soluble). If the pH is > 9, the phenol deprotonates (water-soluble). Adjusting to pH 7.5–8.0 ensures the molecule exists predominantly in its neutral/zwitterionic state, maximizing its partition coefficient into the organic phase.
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Extract with a mixture of Dichloromethane/Methanol (9:1, v/v) three times. The addition of methanol disrupts hydrogen bonding, aiding the extraction of the polar product.
Step 4: Purification
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1).
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Causality: The addition of 1% NH₄OH to the mobile phase neutralizes the acidic silanol groups on the silica gel, preventing severe tailing of the basic azetidine compound.
Analytical Characterization
Successful synthesis should be validated using the following expected analytical profiles:
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¹H NMR (400 MHz, DMSO-d₆):
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Expect a broad singlet around 9.8 ppm (1H, phenolic OH, exchangeable with D₂O).
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Aromatic region: Three distinct protons. A multiplet/doublet of doublets around 6.8–7.1 ppm corresponding to the 1,3,4-substitution pattern.
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Benzylic CH₂: A singlet around 3.5 ppm (2H).
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Azetidine ring: A triplet around 3.1 ppm (4H, α-CH₂) and a quintet around 2.0 ppm (2H, β-CH₂).
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¹⁹F NMR (376 MHz, DMSO-d₆): A single peak around -118 ppm, confirming the meta-fluorine.
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LC-MS (ESI+): A dominant pseudo-molecular ion peak [M+H]⁺ at m/z 182.2.
Handling, Stability, and Safety Protocols
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Storage: 4-(Azetidin-1-ylmethyl)-3-fluorophenol should be stored tightly sealed at 2-8 °C under an inert atmosphere (Argon or N₂). Electron-rich phenols are susceptible to slow air oxidation, which can lead to discoloration (browning) over time.
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Handling: As with all fluorinated phenolic amines, handle within a certified fume hood. The compound may cause skin and respiratory irritation.
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Stability: The azetidine ring is relatively stable under physiological conditions but can undergo ring-opening under harsh nucleophilic or highly acidic conditions at elevated temperatures.
Sources
- 1. nextsds.com [nextsds.com]
- 2. CAS:1199780-65-82-[(EThylamino)methyl]-3-fluorophenol-毕得医药 [bidepharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Page loading... [guidechem.com]
- 5. molcore.com [molcore.com]
- 6. 1-(4-(二氟甲氧基)苄基)氮杂环丁烷 | 1-(4-(Difluoromethoxy)benzyl)azetid | 2327047-99-2 - 乐研试剂 [leyan.com]
- 7. nextsds.com [nextsds.com]
